molecular formula C13H7Cl2N5 B8098518 4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile CAS No. 115204-76-7

4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile

Cat. No. B8098518
M. Wt: 304.13 g/mol
InChI Key: VZOAGHRMLRLXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08790655B2

Procedure details

2,6-dichloro-9H-purine (16 mmol) is dissolved in DMF (50 mL) and potassium carbonate (50 mmol) is added. α-Bromo-p-tolunitrile (22 mmol) is then added and the mixture is stirred at ambient temperature for 16 hours. After filtration to remove insoluble inorganic salts, the filtrate is poured into water (1500 mL) and extracted with ethyl acetate (2×400 mL), dried over magnesium sulfate and evaporated to yield a residue which is subjected to flash silica gel chromatography using 1:2:10 ethyl acetate/acetone/hexanes. Yield 3.33 g (69%). UV, NMR and MS were consistent with structure assignment.
Quantity
16 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
22 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate acetone hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][NH:8]2)=[C:4]([Cl:11])[N:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]#[N:27])=[CH:22][CH:21]=1>CN(C=O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:19][C:20]2[CH:25]=[CH:24][C:23]([C:26]#[N:27])=[CH:22][CH:21]=2)=[C:4]([Cl:11])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
16 mmol
Type
reactant
Smiles
ClC1=NC(=C2N=CNC2=N1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
22 mmol
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C#N
Step Four
Name
ethyl acetate acetone hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove insoluble inorganic salts
ADDITION
Type
ADDITION
Details
the filtrate is poured into water (1500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a residue which

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=NC(=C2N=CN(C2=N1)CC1=CC=C(C#N)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.